molecular formula C8H8N2OS B11770852 7-Methoxybenzo[d]isothiazol-3-amine

7-Methoxybenzo[d]isothiazol-3-amine

Cat. No.: B11770852
M. Wt: 180.23 g/mol
InChI Key: NDCXQKAJSJQIMK-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H8N2OS It is a derivative of benzo[d]isothiazole, characterized by the presence of a methoxy group at the seventh position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxybenzo[d]isothiazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-methoxybenzo[d]isothiazole.

    Nitration: The starting material undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Methoxybenzo[d]isothiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be further reduced to form different derivatives.

    Substitution: The amine group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Oxidation of this compound can yield oxides with potential biological activities.

    Reduction: Reduction can produce various amine derivatives with different functional groups.

    Substitution: Substitution reactions can lead to a wide range of substituted benzo[d]isothiazole derivatives with diverse properties.

Scientific Research Applications

7-Methoxybenzo[d]isothiazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 7-Methoxybenzo[d]isothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]isothiazol-3-amine: Lacks the methoxy group at the seventh position.

    7-Methoxybenzo[d]isothiazol-3-ol: Contains a hydroxyl group instead of an amine group at the third position.

    7-Methoxybenzo[d]isothiazol-3-carboxylic acid: Contains a carboxylic acid group at the third position.

Uniqueness

7-Methoxybenzo[d]isothiazol-3-amine is unique due to the presence of both a methoxy group and an amine group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H8N2OS

Molecular Weight

180.23 g/mol

IUPAC Name

7-methoxy-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3,(H2,9,10)

InChI Key

NDCXQKAJSJQIMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SN=C2N

Origin of Product

United States

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